Product packaging for Rabeprazole Sulfone(Cat. No.:CAS No. 117976-47-3)

Rabeprazole Sulfone

Cat. No.: B021846
CAS No.: 117976-47-3
M. Wt: 375.4 g/mol
InChI Key: KNYNPBSPFHFPML-UHFFFAOYSA-N
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Description

Contextualization as a Key Metabolite and Related Substance of Rabeprazole (B1678785)

Rabeprazole sulfone is one of the primary metabolites formed during the metabolism of rabeprazole in humans. fda.govpharmgkb.org Metabolism of rabeprazole primarily occurs in the liver, involving cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the formation of the sulfone metabolite. caymanchem.comfda.govjneuropsychiatry.orgpharmgkb.org While rabeprazole is also metabolized by CYP2C19 to desmethyl rabeprazole and undergoes non-enzymatic reduction to a thioether metabolite, the sulfone metabolite is a significant product of CYP3A4 activity. fda.govjneuropsychiatry.org

Beyond its role as a metabolite, this compound is also identified as a related substance or impurity in bulk preparations and pharmaceutical formulations of rabeprazole. caymanchem.comtandfonline.comlgcstandards.commedchemexpress.comontosight.ai Regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), recognize this compound as an impurity (e.g., Rabeprazole EP Impurity A, Rabeprazole USP Related Compound D). lgcstandards.comsynzeal.comclearsynth.comsigmaaldrich.comsimsonpharma.comanantlabs.com Its presence as an impurity can arise during the synthesis of rabeprazole, particularly through the over-oxidation of the sulfide (B99878) intermediate. tandfonline.comgoogle.com

Relevance to Pharmaceutical Manufacturing and Quality Control of Benzimidazole Derivatives

The presence of impurities like this compound in pharmaceutical raw materials and finished products is a critical concern in pharmaceutical manufacturing and quality control. tandfonline.comontosight.ai International guidelines, such as those from the International Conference on Harmonisation (ICH), mandate the identification and characterization of impurities exceeding certain thresholds (e.g., 0.10% in APIs). tandfonline.com

Controlling the levels of this compound is essential to ensure the quality, safety, and efficacy of rabeprazole drug products. ontosight.ai This involves implementing robust synthetic routes that minimize impurity formation and employing sensitive and specific analytical methods for detection and quantification. tandfonline.comontosight.ai

Benzimidazole derivatives, as a class of compounds, are prevalent in medicinal chemistry with diverse pharmacological activities. frontiersin.orgimpactfactor.orgresearchgate.net The synthesis and quality control of these compounds often involve similar considerations regarding the formation and control of related substances and metabolites. researchgate.netiosrjournals.org this compound serves as a specific example within this class, highlighting the importance of impurity profiling for benzimidazole-based pharmaceuticals.

Detailed research findings on the synthesis and characterization of this compound as an impurity have been reported. For instance, studies have described its preparation through controlled oxidation of rabeprazole sulfide and its characterization using spectroscopic techniques like 1H NMR and IR. tandfonline.com

Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are widely used for the detection and quantification of this compound in rabeprazole samples. ontosight.airesearchgate.netnih.gov These methods are crucial for routine quality control testing and for supporting regulatory submissions. ontosight.aisynzeal.comclearsynth.com

The following table summarizes some key characteristics of this compound:

PropertyValueSource
CAS Number117976-47-3 caymanchem.comlgcstandards.comglpbio.com
Molecular FormulaC₁₈H₂₁N₃O₄S caymanchem.comlgcstandards.comglpbio.com
Molecular Weight375.44 g/mol caymanchem.comsimsonpharma.comglpbio.com
Chemical Name2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole caymanchem.comsynzeal.comsimsonpharma.com
SynonymsRabeprazole USP Related Compound D, Rabeprazole EP Impurity A, Rabeprazole Sodium IP Impurity, etc. lgcstandards.comsynzeal.comclearsynth.com
Formation (Metabolism)Via CYP3A4 metabolism of Rabeprazole caymanchem.comfda.govjneuropsychiatry.org
Formation (Synthesis)Over-oxidation of Rabeprazole sulfide during synthesis tandfonline.comgoogle.com
SolubilitySlightly soluble in Acetone and Methanol (B129727) caymanchem.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O4S B021846 Rabeprazole Sulfone CAS No. 117976-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYNPBSPFHFPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471547
Record name Rabeprazole Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117976-47-3
Record name Rabeprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymatic Transformations of Rabeprazole Sulfone

In Vivo Metabolic Formation of Rabeprazole (B1678785) Sulfone

Rabeprazole undergoes extensive metabolism in the liver, leading to the formation of various metabolites, including rabeprazole sulfone. wikipedia.orghres.ca While rabeprazole is primarily metabolized through a non-enzymatic pathway to rabeprazole thioether, enzymatic pathways also contribute to its biotransformation. hres.canih.gov

Role of Cytochrome P450 Enzymes in this compound Biogenesis

Cytochrome P450 (CYP) enzymes play a role in the enzymatic metabolism of rabeprazole, leading to the formation of this compound. hres.cacaymanchem.com

Specificity of CYP3A and CYP3A4 Isoforms in Oxidation Processes

The cytochrome P450 isoform CYP3A is involved in the formation of this compound from rabeprazole. caymanchem.comglpbio.com Specifically, CYP3A4 has been identified as catalyzing the formation of this compound. researchgate.netpharmgkb.org In vitro studies using human liver microsomes have demonstrated that CYP3A4 mediates the oxidation of rabeprazole to its sulfone metabolite. hres.caresearchgate.net Compared to other PPIs like omeprazole, rabeprazole is considered to be less significantly metabolized by CYP enzymes, particularly CYP2C19, which contributes to its lower potential for drug interactions mediated by this isoform. wikipedia.orgnih.govresearchgate.net

Interconversion and Relationships with Rabeprazole Sulfide (B99878)

Rabeprazole sulfide (also known as rabeprazole thioether) is a key compound related to this compound. Rabeprazole sulfide is an essential intermediate in the synthesis of rabeprazole and is also one of the main metabolites of rabeprazole in vivo, primarily formed through a non-enzymatic reduction of rabeprazole. nih.govmdpi.comresearchgate.net While the primary metabolic route for rabeprazole leads to the sulfide, the sulfone represents a further oxidation product. The interconversion between sulfide and sulfone forms is a common theme in the metabolism of sulfur-containing compounds.

Biotechnological and Microbial Biotransformation Studies Involving Sulfone Analogs

Microbial biotransformation has been explored as a method to produce metabolites or analogs of drug compounds, sometimes mimicking mammalian metabolic pathways. mdpi.comscilit.com

Exploration of Fungal Strains for Rabeprazole Sulfide Oxidation

Studies have investigated the potential of filamentous fungi to biotransform rabeprazole sulfide. mdpi.comresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua The aim of such research includes exploring whether these fungi exhibit oxidase activity capable of converting the thioether structure of rabeprazole sulfide into the sulfoxide (B87167) (rabeprazole) or further to the sulfone. mdpi.com For instance, Cunninghamella blakesleeana 3.970 has been screened for its ability to metabolize rabeprazole sulfide. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua However, in one study, instead of oxidation products like the sulfoxide, an O-demethylation metabolite of rabeprazole sulfide was identified as the major transformation product by Cunninghamella blakesleeana 3.970. mdpi.com This suggests that while fungal strains can metabolize rabeprazole sulfide, the specific enzymatic transformations may differ from the oxidation pathways observed in human metabolism leading to this compound. mdpi.com

Characterization of Enzymatic Mechanisms in Sulfoxidation

The primary enzymatic pathway leading to the formation of this compound involves the oxidation of the sulfur atom within the rabeprazole molecule. This sulfoxidation reaction is catalyzed predominantly by cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily. caymanchem.comresearchgate.netnih.govglpbio.comlabscoop.comnih.gov Research indicates that CYP3A4 is the major isoform responsible for this metabolic step in humans. caymanchem.comresearchgate.netnih.govglpbio.comlabscoop.comnih.gov

Studies utilizing human liver microsomes and recombinant CYP enzymes have provided insights into the enzymatic mechanisms governing this compound formation. In vitro investigations have demonstrated a clear correlation between the rate of this compound formation and the levels of immunoreactive CYP3A in human liver microsomal samples. nih.gov Furthermore, experiments employing expressed CYP systems have confirmed that CYP3A catalyzes the formation of this compound. nih.gov

Kinetic analyses of this compound formation by human liver microsomes suggest the presence of both high and low-affinity enzymatic sites involved in this process. nih.gov For instance, in one study using microsomes from a human liver sample (HL-E), the high-affinity site exhibited apparent kinetic parameters with a Km of 4.4 ± 2.1 µM and a Vmax of 81.8 ± 18 pmol product/min/mg protein for this compound formation. nih.gov These findings highlight the enzymatic nature of the sulfoxidation and the involvement of specific binding interactions between rabeprazole and the catalytic site of CYP3A4.

While rabeprazole undergoes other metabolic transformations, including a significant non-enzymatic reduction to a thioether metabolite, the enzymatic sulfoxidation to this compound is a distinct pathway mediated by CYP3A4. researchgate.netnih.govwikipedia.orgpharmgkb.orgnih.govtandfonline.comsci-hub.se

Enzymatic Formation of this compound

SubstrateEnzyme InvolvedProductReaction Type
RabeprazoleCYP3A4This compoundSulfoxidation

Detailed research findings from in vitro studies characterize the enzymatic activity:

Kinetic Parameters for this compound Formation (High-Affinity Site in Human Liver Microsomes) nih.gov

ParameterValueUnit
Km4.4 ± 2.1µM
Vmax81.8 ± 18pmol/min/mg protein

These data underscore the role of CYP3A4 in the oxidative metabolism of rabeprazole leading to the formation of its sulfone metabolite.

Chemical Synthesis and Impurity Generation of Rabeprazole Sulfone

Synthetic Routes for Rabeprazole (B1678785) Sulfone Preparation

The deliberate synthesis of rabeprazole sulfone is essential for its use as a reference standard in analytical testing, allowing for the accurate detection and quantification of it as an impurity in rabeprazole batches. The primary method for its preparation is through the controlled oxidation of a sulfide (B99878) precursor.

The synthesis of this compound is achieved by the oxidation of its corresponding sulfide precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole. tandfonline.com This process involves the conversion of the thioether linkage to a sulfonyl group. The reaction must be carefully managed to ensure that the oxidation proceeds to the desired sulfone state without the formation of other byproducts. The efficiency of this conversion is highly dependent on the reaction conditions, including the choice of oxidizing agent, solvent, and temperature.

A variety of oxidizing agents can be employed for the synthesis of this compound, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly used reagent for this transformation. researchgate.nettandfonline.comsphinxsai.com The reaction is typically performed in a chlorinated solvent like chloroform (B151607) or dichloromethane. researchgate.net For instance, this compound can be prepared by the controlled oxidation of rabeprazole sulfide using an optimal amount of m-CPBA. tandfonline.com

Other oxidizing systems, such as hydrogen peroxide in glacial acetic acid, are also known to convert sulfides to sulfones. reddit.comnih.gov Additionally, reagents like sodium hypochlorite (B82951) have been utilized in the oxidation of rabeprazole sulfide. google.com The selection of the oxidizing agent and the precise control of reaction parameters are critical to achieving a high yield and purity of this compound.

Oxidizing AgentTypical Solvent SystemKey Features
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, Chloroform-Methanol mixturesWidely used and effective for converting sulfides to sulfones. researchgate.nettandfonline.comsphinxsai.com
Hydrogen PeroxideGlacial Acetic AcidA "green" oxidant, though conditions must be controlled to favor sulfone formation. reddit.comnih.gov
Sodium HypochloriteWater, Ethanol, IsopropanolUsed in the presence of a base like sodium hydroxide (B78521). google.com

This compound as a Process-Related Impurity in Rabeprazole Manufacturing

In the large-scale synthesis of rabeprazole, this compound is considered a critical process-related impurity. tandfonline.comgoogle.com Its presence in the final active pharmaceutical ingredient (API) must be strictly controlled to meet regulatory standards.

The formation of this compound as an impurity typically occurs during the oxidation step in the synthesis of rabeprazole itself. researchgate.net Rabeprazole is synthesized by the oxidation of a sulfide precursor to a sulfoxide (B87167). If this oxidation process is not carefully controlled, over-oxidation can occur, leading to the formation of the sulfone impurity. sphinxsai.comresearchgate.net Factors such as an excess of the oxidizing agent, elevated reaction temperatures, or prolonged reaction times can contribute to this over-oxidation. researchgate.net Therefore, the general production technique of rabeprazole, which involves sulfide oxidation, inevitably risks the formation of this sulfone class impurity. google.com

The structural similarity between rabeprazole and this compound poses a significant challenge for their separation and purification. sphinxsai.com High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the determination of rabeprazole and its impurities. google.comnih.gov Developing a robust HPLC method that can effectively resolve the rabeprazole peak from the this compound peak is essential for accurate purity analysis. This often requires careful optimization of the chromatographic conditions, including the mobile phase composition, column type, and temperature. google.comnih.gov The purification of rabeprazole to remove the sulfone impurity can also be a complex process, sometimes requiring techniques like column chromatography or recrystallization. google.com

Methodological Approaches for Impurity Control and Mitigation in Pharmaceutical Production

To ensure the quality of rabeprazole, stringent control over the formation of the sulfone impurity is necessary during the manufacturing process.

Several strategies are employed to control and mitigate the formation of this compound. A primary approach is the meticulous control of the oxidation reaction conditions. This includes using a precise stoichiometric amount of the oxidizing agent to avoid excess that could lead to over-oxidation. google.com Maintaining a controlled temperature and pH during the oxidation is also critical. google.com For instance, processes have been developed that use a specific range of sodium hypochlorite and sodium hydroxide to keep the sulfone impurity below 0.1%. google.com Furthermore, purification processes are designed to effectively remove any sulfone impurity that may have formed. This can involve treating sulfone-enriched rabeprazole with specific reagents in an organic solvent, followed by washing to remove the impurities. google.com The development of improved, cost-effective processes for large-scale synthesis aims to produce rabeprazole sodium that is substantially free from impurities like this compound. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Rabeprazole Sulfone

Chromatographic Techniques for High-Resolution Separation and Detection

Chromatography plays a crucial role in isolating rabeprazole (B1678785) sulfone from complex matrices, such as pharmaceutical formulations or biological samples, before detection and quantification. Various chromatographic modes are employed, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common.

High-Performance Liquid Chromatography (HPLC) Applications for Metabolite and Impurity Profiling

HPLC is widely applied for the separation, identification, and quantification of pharmaceutical impurities and metabolites, including rabeprazole sulfone. ontosight.aigoogle.comresearchgate.net HPLC methods have been developed for the simultaneous determination of rabeprazole and its metabolites, such as rabeprazole thioether and this compound, in biological matrices like human plasma. nih.govscispace.com

Typical HPLC methods for rabeprazole and its impurities often utilize reversed-phase columns, such as octadecylsilane (B103800) (C18) chemically bonded silica. google.comscispace.comresearchgate.netresearchgate.net Mobile phases commonly consist of mixtures of buffer solutions (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and organic solvents like methanol (B129727) or acetonitrile (B52724). google.comscispace.comresearchgate.netresearchgate.net Detection is frequently performed using UV detectors at wavelengths around 280 nm or 284 nm, where these compounds exhibit significant absorbance. scispace.comresearchgate.netresearchgate.net

HPLC methods are essential for profiling impurities present in rabeprazole sodium bulk drug substances, with this compound being one of the identified impurities. jocpr.comresearchgate.net The ability to achieve chromatographic separation with sufficient resolution between rabeprazole and its sulfone impurity is critical for accurate analysis. google.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Enhanced Resolution

UPLC offers advantages over conventional HPLC, including enhanced resolution, speed, and sensitivity, primarily due to the use of smaller particle size columns and higher operating pressures. researchgate.net UPLC methodologies have been developed and validated for the estimation of rabeprazole and its potential impurities, including this compound, in pharmaceutical dosage forms. researchgate.netresearchgate.netnih.govnih.gov

A UPLC method for the separation of rabeprazole and this compound has been reported using a BEH C18 column (100 × 2.1 mm, 1.7 µm particle size) with a mobile phase consisting of a phosphate buffer (pH 6.5) and acetonitrile in a gradient program. researchgate.netnih.gov This method demonstrated the capability to achieve sufficient resolution between rabeprazole and the closely eluting this compound impurity. researchgate.netnih.gov Another UPLC method utilized a Waters Acquity BEH C18 column (50 x 2.1 mm, 1.7 μm) with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 7.4) for the determination of rabeprazole sodium, highlighting the speed of analysis with a run time as short as 2 minutes. researchgate.net

Stereoselective Chromatographic Separations of Rabeprazole and its Metabolites

Rabeprazole exists as a racemic mixture of enantiomers. Stereoselective chromatographic methods are necessary to separate and quantify the individual enantiomers of rabeprazole and its chiral metabolites, which may include stereoisomers of this compound if it is formed with stereoselectivity. nih.govtandfonline.comsci-hub.st

A stereoselective HPLC method using a chiral stationary phase, such as a Chiral CD-Ph column, has been developed for the simultaneous quantitative determination of rabeprazole enantiomers and their metabolites, including this compound, in human plasma. nih.govscispace.com This highlights the importance of chiral chromatography when studying the stereospecific metabolism and disposition of rabeprazole and its related compounds.

Mass Spectrometry (MS) for Definitive Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the definitive structural elucidation and identification of this compound. ontosight.ai When coupled with chromatographic techniques like HPLC or UPLC (LC-MS or LC-MS/MS), it provides powerful capabilities for identifying and quantifying analytes in complex mixtures. researchgate.netscispace.comjocpr.comnih.govrsc.orgnih.gov

LC-MS techniques are used to determine the mass-to-charge ratio (m/z) of this compound and its fragments, providing crucial information about its molecular weight and structural features. jocpr.comresearchgate.net This is particularly useful for confirming the identity of impurities and metabolites detected by chromatography. For instance, LC-MS has been employed to identify the mass numbers of impurities in rabeprazole sodium, including this compound. jocpr.comresearchgate.net Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting the parent ion and analyzing the resulting product ions. scispace.comrsc.org This allows for the confirmation of the proposed structure of this compound based on its fragmentation pattern.

Spectroscopic Characterization Techniques (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic methods provide complementary information to chromatography and mass spectrometry for the comprehensive characterization of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used techniques. nih.govresearchgate.netjocpr.comresearchgate.netuni.lugoogle.comresearchgate.netasianpubs.orgoaji.net

IR spectroscopy can provide information about the functional groups present in the this compound molecule, such as the presence of sulfonyl (S=O) groups, which are characteristic of sulfones. jocpr.comresearchgate.netgoogle.comasianpubs.orgoaji.net

NMR spectroscopy, including 1H NMR and 13C NMR, is invaluable for determining the complete structure of this compound. nih.govresearchgate.netjocpr.comresearchgate.netuni.luasianpubs.org By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the arrangement of atoms and functional groups within the molecule can be determined. This is particularly important when characterizing synthesized or isolated impurities to confirm their structures. researchgate.netjocpr.comresearchgate.net Spectral analysis using IR, NMR, and Mass Spectrometry has been reported for the characterization of this compound and other impurities. jocpr.comresearchgate.net

Method Validation Parameters and Performance Criteria in Analytical Development

The analytical methods developed for the characterization and quantification of this compound must be thoroughly validated to ensure their reliability, accuracy, and consistency. Method validation is typically performed according to regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH). researchgate.netresearchgate.netresearchgate.netjocpr.comresearchgate.netnih.govnih.govtandfonline.comrsc.orglgcstandards.commedchemexpress.com

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as the parent drug, other impurities, degradation products, and excipients. researchgate.netresearchgate.netrsc.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a defined range. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.org

Accuracy: The closeness of agreement between the value found and the accepted true value. researchgate.netresearchgate.netrsc.org

Precision: The agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.netresearchgate.netresearchgate.netrsc.org

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected. nih.govresearchgate.net

Quantification Limit (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.govresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity. nih.govresearchgate.netresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.netresearchgate.netresearchgate.net

Stability: The stability of the analyte in sample solutions and stock solutions over time and under different storage conditions. researchgate.netrsc.org

Validation studies for methods quantifying this compound often demonstrate good linearity, accuracy, and precision within specified concentration ranges. nih.govresearchgate.netresearchgate.net System suitability parameters, such as resolution, tailing factor, and theoretical plates, are also evaluated to ensure the chromatographic system is performing adequately for the intended separation. nih.gov

Evaluation of Specificity and Selectivity in Complex Matrices

Specificity and selectivity are critical parameters evaluated to ensure that an analytical method accurately measures this compound without interference from other components in the sample matrix. nih.govgoogle.comnih.govscispace.com In the context of pharmaceutical analysis, this involves demonstrating that the method can differentiate this compound from the active pharmaceutical ingredient (rabeprazole), related substances (impurities and degradation products), and excipients present in formulations. researchgate.netpsu.edugoogle.comnih.govscispace.com

Chromatographic methods, such as HPLC and UPLC, are commonly used, employing specific stationary phases and mobile phases to achieve adequate separation. jocpr.compsu.eduresearchgate.netnih.govgoogle.comnih.govscispace.com Studies have shown that optimized chromatographic conditions can provide good resolution between rabeprazole and this compound, as well as other potential impurities. researchgate.netgoogle.comnih.gov For instance, a UPLC method utilizing a C18 column and a gradient elution with a phosphate buffer and acetonitrile achieved a peak resolution between 2.2 and 2.7 for rabeprazole and this compound. researchgate.netnih.gov Another HPLC method demonstrated high specificity in the presence of formulation excipients, with degradation impurities well-separated from the main peak. researchgate.netpsu.edu Peak purity analysis, often performed using diode array detection (DAD), is another technique used to confirm the specificity of the analyte peak. nih.gov

The ability of a method to selectively quantify this compound in complex biological matrices like human plasma has also been demonstrated using techniques such as HPLC coupled with mass spectrometry (MS/MS), which offers high sensitivity and selectivity. nih.govrsc.org Solid-phase extraction (SPE) is often employed as a sample preparation step to isolate and concentrate the analytes, further enhancing selectivity by removing interfering matrix components. nih.govscispace.com

Assessment of Linearity and Quantitative Range

Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. scispace.comgoogle.comnih.govguidetopharmacology.org The quantitative range, or working range, is the concentration interval within which the method provides accurate and precise results. scispace.comgoogle.comnih.govguidetopharmacology.org

Analytical methods for this compound have been validated for linearity across various concentration ranges, depending on the intended application (e.g., impurity testing in bulk drug or quantification in biological fluids). researchgate.netnih.govpsu.eduscispace.comresearchgate.netnih.govnih.govscispace.comresearchgate.netjocpr.comresearchgate.net Linear correlation coefficients (r or r²) are typically used to express the linearity, with values close to 1 (e.g., >0.999) indicating excellent linearity. psu.edunih.govresearchgate.net

Reported linear ranges for rabeprazole and its impurities, including this compound, vary across different methods. Some examples include:

A range of 6.0 to 18.0 µg/mL for rabeprazole, showing good linearity. researchgate.net

A range of 80% to 120% of the test concentration for rabeprazole sodium in a bulk drug analysis method. psu.edu

A range of 5 to 1000 ng/ml for this compound in human plasma using an HPLC method. nih.gov

A range of 0.05 to 12.0 µg/mL for rabeprazole sodium in a dissolution study method. nih.gov

Linear response intervals of 0.02–0.66 % for related impurities in one study. researchgate.net

These studies demonstrate that analytical methods can be developed and validated to provide linear and reliable quantification of this compound over relevant concentration ranges.

Determination of Precision and Accuracy in Quantitative Analysis

Precision and accuracy are fundamental parameters that assess the reliability of quantitative analytical methods. nih.govgoogle.comnih.govscispace.comguidetopharmacology.org Precision refers to the reproducibility of measurements, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV), under the same conditions (repeatability or intra-day precision) and over an extended period or under different conditions (intermediate precision or inter-day precision). nih.govgoogle.comnih.govscispace.comguidetopharmacology.org Accuracy refers to the closeness of measured values to the true value, often evaluated through recovery studies by analyzing samples with known concentrations of the analyte. nih.govgoogle.comnih.govscispace.comguidetopharmacology.org

Numerous studies have reported the precision and accuracy of analytical methods for quantifying this compound and related substances. For instance:

An HPLC method showed good intra- and inter-day precision with RSD values around 1.0%. researchgate.net Accuracy was evaluated with satisfactory results, showing a mean recovery of 99.15%. researchgate.net

Another LC method for rabeprazole sodium reported a percentage RSD of 1.03%, indicating good repeatability. psu.edu

An HPLC method for rabeprazole enantiomers and metabolites in human plasma showed inter- and intra-day coefficients of variation less than 7.8% and accuracies within 8.4% over the linear range for all analytes, including this compound. nih.gov

A validated RP-HPLC method for rabeprazole sodium demonstrated precision with RSD less than 2% and accuracy in the range of 99.9 to 101.9%. nih.govresearchgate.net

A rapid RP-UPLC method for dexrabeprazole (B173243) sodium and its impurities was reported to be accurate and precise. scispace.com

These findings highlight that validated methods can provide precise and accurate quantification of this compound, which is essential for quality control and pharmacokinetic studies.

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. scispace.comgoogle.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. scispace.comgoogle.com These parameters are particularly important for the analysis of impurities, where low detection and quantification limits are required to ensure that impurities are controlled within specified limits. jocpr.comscispace.comgoogle.com

LOD and LOQ values for this compound and related substances have been determined for various analytical methods. Examples include:

An HPLC method reported detection and quantitation limits of 0.055 µg/mL and 0.17 µg/mL, respectively. researchgate.net

An HPLC method for rabeprazole enantiomers and metabolites in human plasma had an LOQ of 5 ng/ml for this compound. nih.gov

Another review mentions LODs and LOQs for rabeprazole in different methods, such as an LOD of 1 µg/ml and LOQ of 2.5 µg/ml in one instance. jocpr.com

A HPLC method for rabeprazole in human plasma reported an LOQ of 20 ng/ml. scispace.com

A patent application mentions that the LOD is less than 0.5% for impurities. google.com

A rapid RP-UPLC method for related impurities in dexrabeprazole sodium achieved relatively lower LOQ values (0.005 - 0.014%). scispace.com

Spectrophotometric methods for rabeprazole sodium reported LOD and LOQ values of 0.48 and 1.46 µg/ml, respectively, for one method, and 0.21 and 0.62 µg/ml for another. researchgate.net

These reported LOD and LOQ values demonstrate the sensitivity of the developed analytical methods for detecting and quantifying this compound at potentially low concentrations.

Pharmacological and Toxicological Implications in Research Contexts

Evaluation of the Pharmacological Activity Profile of Rabeprazole (B1678785) Sulfone as a Metabolite

Rabeprazole is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C19 and CYP3A4, although a significant metabolic pathway also involves non-enzymatic reduction to the thioether metabolite mims.comhres.ca. Rabeprazole sulfone is formed from rabeprazole through oxidation, largely mediated by CYP3A4 caymanchem.comhres.cajneuropsychiatry.org.

Assessment of Antisecretory Activity and Comparison with Parent Compound

Research indicates that the primary metabolites of rabeprazole measured in human plasma, including the sulfone and thioether metabolites, have not been observed to possess significant antisecretory activity hres.cafda.gov. Rabeprazole itself is a prodrug that is converted to an active sulfenamide (B3320178) form in the acidic environment of the parietal cells, where it inhibits the H+/K+-ATPase enzyme (the proton pump) mims.comguidetopharmacology.orgfda.gov. This inhibition is responsible for the suppression of gastric acid secretion mims.comfda.gov. While rabeprazole demonstrates potent antisecretory effects, its sulfone metabolite does not appear to contribute significantly to this pharmacological action hres.cafda.gov.

Rabeprazole's antisecretory effect begins within an hour of administration, with maximal effect typically occurring within two to four hours mims.comhres.ca. A 20 mg dose of rabeprazole sodium can inhibit basal and peptone meal-stimulated acid secretion significantly and increase the percentage of time gastric pH remains above 3 fda.govhres.casoranuslife.com. This prolonged effect, despite a relatively short plasma half-life of the parent compound (1-2 hours), is due to the sustained inactivation of the H+/K+-ATPase fda.govsoranuslife.com.

Data comparing the antisecretory activity of rabeprazole with its sulfone metabolite is limited in the provided search results, but the consistent observation is that the metabolites, including the sulfone, lack significant antisecretory activity hres.cafda.gov.

Impact of this compound as an Impurity on Drug Substance Quality and Clinical Outcomes

This compound is recognized as an impurity that can be present in rabeprazole formulations ontosight.aisynzeal.comclearsynth.com. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in pharmaceutical manufacturing and quality control jocpr.comunesp.br.

Considerations in Drug Development and Regulatory Quality Control

Regulatory bodies, such as the United States Pharmacopeia (USP), establish standards for acceptable levels of impurities in pharmaceutical products ontosight.ai. This compound is identified as Rabeprazole impurity D [USP-MC] or Rabeprazole EP Impurity A, highlighting its recognition in pharmacopeial standards ontosight.aisynzeal.comclearsynth.com.

During drug development and commercial production, it is mandatory to identify and characterize unknown impurities present above a certain threshold (typically 0.1%) jocpr.com. Analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed for the detection and quantification of impurities like this compound to ensure that their levels comply with regulatory guidelines ontosight.ai. The control of impurities is a critical aspect of Quality Control (QC) for drug substances and finished products synzeal.comclearsynth.com.

Research Perspectives in Xenobiotic Metabolism and Toxicology

This compound's formation through the action of cytochrome P450 enzymes, particularly CYP3A4, places it within the scope of research in xenobiotic metabolism caymanchem.comhres.cajneuropsychiatry.org. Xenobiotic metabolism studies investigate how the body processes foreign compounds, including drugs and their metabolites wikipedia.org. Understanding the metabolic pathways that produce this compound contributes to the broader knowledge of drug metabolism and potential drug-drug interactions jneuropsychiatry.orgresearchgate.net.

This compound is also relevant in the context of studying the impact of genetic polymorphisms on drug metabolism. Although rabeprazole's metabolism is less dependent on the polymorphic CYP2C19 compared to some other PPIs, CYP3A4 is also involved in its metabolism to the sulfone hres.cajneuropsychiatry.orgnih.gov. Research into the formation of this compound can contribute to understanding inter-individual variability in rabeprazole metabolism, although the clinical significance of the sulfone metabolite's formation in this context appears less pronounced than that of the CYP2C19-dependent pathways for other PPIs jneuropsychiatry.orgresearchgate.netnih.gov.

Advanced Research Directions and Future Perspectives on Rabeprazole Sulfone

Exploration of Novel Biotransformation Pathways and Enzymes in Metabolite Formation

The biotransformation of rabeprazole (B1678785) involves several pathways, leading to various metabolites, including rabeprazole sulfone. While rabeprazole is primarily metabolized non-enzymatically to rabeprazole-thioether, some oxidation to this compound occurs. In vitro studies have indicated that CYP3A4 is the major enzyme responsible for the formation of both (R)- and (S)-rabeprazole from rabeprazole-thioether. nih.gov However, the contribution of CYP3A4 to rabeprazole disposition in vivo may be less significant. jneuropsychiatry.org Research continues to explore the specific enzymes and pathways involved in the formation of this compound from rabeprazole and its intermediates in biological systems. Understanding these pathways is crucial for a complete picture of rabeprazole metabolism and the origins of its sulfone metabolite. Filamentous fungi have also been explored for their ability to biotransform rabeprazole sulfide (B99878), an intermediate, though the focus was on forming rabeprazole, not the sulfone. researchgate.net

Development of Sustainable and Greener Synthetic Methodologies for Impurity Avoidance

This compound is a known process-related impurity that can form during the synthesis of rabeprazole, particularly during the sulfoxidation step, due to over-oxidation of the sulfoxide (B87167) intermediate. researchgate.netgoogle.comingentaconnect.comresearchgate.net Traditional synthetic methods often involve oxidizing agents like m-chloroperbenzoic acid (m-CPBA), which can lead to the formation of the sulfone impurity. dergipark.org.trresearchgate.net Research efforts are directed towards developing greener and more sustainable synthetic methodologies that minimize or avoid the formation of this compound. This includes optimizing reaction conditions, exploring alternative oxidizing agents, and modifying workup procedures to control impurity levels. researchgate.netrjpbcs.com For instance, quenching the reaction mass with sodium thiosulfate (B1220275) after sulfoxidation has been shown to reduce unreacted sodium hypohalite, a potential source of over-oxidation. rjpbcs.com Avoiding environmentally problematic reagents like hydrogen peroxide or m-CPBA and cryogenic conditions can also contribute to greener processes and better control of sulfone formation. rjpbcs.com

Application of Emerging Analytical Techniques for Trace-Level Detection and Comprehensive Characterization

Accurate detection and quantification of this compound at trace levels are essential for quality control in pharmaceutical development and manufacturing, as well as for studying its presence in biological matrices. Traditional analytical techniques like HPLC are used for impurity analysis. researchgate.netchemrj.orggoogle.com However, for trace-level quantification and comprehensive characterization, more sensitive and selective methods are being explored. Emerging analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity for the detection and structural elucidation of impurities like this compound, even at very low concentrations. researchgate.netresearchgate.net These techniques are invaluable for impurity profiling and ensuring that levels of this compound in drug substances and formulations are below regulatory limits. researchgate.netrroij.comhumanjournals.comijpbs.com

In-depth Mechanistic Studies of this compound Formation and Degradation Pathways

Understanding the detailed mechanisms by which this compound forms and degrades is critical for controlling its presence. Mechanistic studies investigate the chemical reactions and conditions that favor the oxidation of the sulfoxide to the sulfone during synthesis and storage. This includes studying the influence of factors like pH, temperature, presence of oxidizing agents, and interactions with excipients. koreascience.kr For example, rabeprazole sodium is known to be unstable under acidic conditions and in the presence of certain acidic excipients, which can influence degradation pathways. koreascience.kr Furthermore, research aims to understand if and how this compound itself might undergo further degradation or transformation.

Comprehensive Toxicological Risk Assessment and Impurity Profiling in Pharmaceutical Development

Impurity profiling, which includes the identification, characterization, and quantification of impurities, is a critical part of pharmaceutical development. rroij.comhumanjournals.comijpbs.com this compound, as a process-related impurity, needs to be included in these profiles. Comprehensive toxicological risk assessments are necessary to evaluate the potential safety implications of this compound present in pharmaceutical products. This involves determining acceptable limits for the impurity based on toxicological data and regulatory guidelines. researchgate.nethumanjournals.cominnovareacademics.in Research in this area focuses on developing robust analytical methods to ensure impurity levels are controlled within acceptable limits and conducting toxicological studies if necessary to support these limits. researchgate.nethumanjournals.cominnovareacademics.in

Q & A

Basic Research Questions

Q. How can Rabeprazole Sulfone be reliably identified and quantified in pharmaceutical formulations?

  • Methodological Answer : Utilize Ultra-Performance Liquid Chromatography (UPLC) with a BEH C18 column (100 × 2.1 mm, 1.7 µm) and a gradient mobile phase of phosphate buffer (pH 6.5) and acetonitrile. Detection at 254 nm and flow rate of 0.45 mL/min ensures resolution from structurally similar compounds like Rabeprazole. Validate the method per ICH guidelines for linearity (e.g., 0.1–120 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Reference standards (e.g., USP-certified this compound) should be used for calibration .

Q. What experimental conditions ensure the stability of this compound during storage and analysis?

  • Methodological Answer : Store at controlled temperatures (-10 to -25°C) in inert environments to prevent degradation. Stability studies should include forced degradation under acidic/alkaline, oxidative, thermal, and photolytic conditions. Monitor degradation products via UPLC and compare retention times with known impurities (e.g., Rabeprazole Sulfide). pH-controlled extraction (e.g., aqueous alkaline solutions at pH 8–10) minimizes side reactions during synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Rabeprazole while minimizing sulfone by-product formation?

  • Methodological Answer : During oxidation of Rabeprazole Sulfide, control reaction parameters such as:

  • Oxidant stoichiometry (e.g., limited peroxide equivalents to prevent over-oxidation).
  • pH during extraction : Use aqueous alkaline solutions (pH 8–10) to selectively isolate the sulfone by-product while retaining Rabeprazole in the organic phase .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions. Monitor reaction progress via in-situ HPLC to terminate oxidation at the sulfide→sulfoxide stage.

Q. What pharmacological differences exist between Rabeprazole and its sulfone metabolite?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., Scp1 phosphatase) to compare activity. This compound lacks inhibitory effects on Scp1 due to structural changes (e.g., sulfone group disrupts cation-π interactions with Tyr158). Use concentration-response curves (0–1 mM) and molecular docking simulations to validate binding affinity differences .

Q. How should researchers address discrepancies in reported stability or activity data for this compound?

  • Methodological Answer : Perform systematic meta-analyses using tools like Research Rabbit to collate studies. Replicate experiments under standardized conditions (e.g., ICH Q1A stability protocols) and validate analytical methods via inter-laboratory comparisons. For conflicting pharmacological data, assess variables like assay type (e.g., cell-free vs. cell-based) or metabolite interference .

Q. What strategies are effective for profiling this compound as a metabolite or impurity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with isotopic labeling to trace metabolic pathways in vivo. For impurity profiling, employ UPLC-PDA/MS to distinguish sulfone from co-eluting impurities (e.g., Rabeprazole N-Oxide). Quantify using a "quality by design" (QbD) approach, optimizing parameters like column temperature and gradient slope via fractional factorial design .

Q. How can researchers investigate synergistic effects of this compound in combination therapies?

  • Methodological Answer : Design in vitro models (e.g., Caco-2 cells) to assess permeability and efflux ratios when co-administered with other drugs. Use response surface methodology (RSM) to model interactions between variables (e.g., pH, concentration). Validate findings in animal models with pharmacokinetic sampling at multiple timepoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.